Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1260672-78-3
VCID: VC8224732
InChI: InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-3-11-7(10)6(5)4-9/h2-3H,4H2,1H3
SMILES: COC(=O)C1=C(C(=NC=C1)F)CBr
Molecular Formula: C8H7BrFNO2
Molecular Weight: 248.05

Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate

CAS No.: 1260672-78-3

Cat. No.: VC8224732

Molecular Formula: C8H7BrFNO2

Molecular Weight: 248.05

* For research use only. Not for human or veterinary use.

Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate - 1260672-78-3

Specification

CAS No. 1260672-78-3
Molecular Formula C8H7BrFNO2
Molecular Weight 248.05
IUPAC Name methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate
Standard InChI InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-3-11-7(10)6(5)4-9/h2-3H,4H2,1H3
Standard InChI Key KCCQRUZYQAFRPK-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=NC=C1)F)CBr
Canonical SMILES COC(=O)C1=C(C(=NC=C1)F)CBr

Introduction

Structural Elucidation and Molecular Characteristics

Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate (CAS: 1260672-78-3) is a halogenated pyridine derivative with the molecular formula C8H7BrFNO2\text{C}_8\text{H}_7\text{BrFNO}_2 and a molecular weight of 248.05 g/mol . Its structure features a pyridine ring substituted with a bromomethyl group (-CH2_2Br) at the 3-position, a fluorine atom at the 2-position, and a methyl ester (-COOCH3_3) at the 4-position (Figure 1).

Key Structural Data:

  • SMILES: COC(=O)C1=C(C(=NC=C1)F)CBr

  • InChIKey: KCCQRUZYQAFRPK-UHFFFAOYSA-N

  • Predicted Collision Cross Sections (CCS):

    Adductm/zCCS (Ų)
    [M+H]+247.97170144.9
    [M+Na]+269.95364147.9
    [M+NH4]+264.99824148.4

The fluorine atom inductively withdraws electron density, enhancing the electrophilicity of the pyridine ring, while the bromomethyl group serves as a versatile handle for further functionalization.

Synthetic Methodologies

Halogenation and Esterification

The compound is typically synthesized via multi-step halogenation and esterification reactions. A common route involves:

  • Fluorination: Introduction of fluorine at the 2-position via nucleophilic aromatic substitution (NAS) using CsF or KF in polar aprotic solvents like DMSO .

  • Bromination: Bromomethylation at the 3-position using reagents such as N-bromosuccinimide (NBS) under radical conditions or HBr in the presence of a Lewis acid.

  • Esterification: Methanol and thionyl chloride (SOCl2_2) are employed to convert carboxylic acid intermediates to methyl esters .

Example Protocol:

  • Step 1: 3-Fluoropyridine is treated with n-butyllithium at -70°C, followed by CO2_2 quenching to yield 3-fluoro-4-pyridinecarboxylic acid (90% yield) .

  • Step 2: Bromination of the methyl group using PBr3_3 or HBr/AcOH generates the bromomethyl intermediate.

  • Step 3: Esterification with methanol and SOCl2_2 completes the synthesis .

Alternative Routes

Electrophilic bromination of pre-fluorinated pyridine esters has also been reported, though yields are moderate (38–65%) due to competing side reactions .

Chemical Reactivity and Functionalization

The bromomethyl group undergoes diverse transformations, making the compound a key intermediate:

  • Nucleophilic Substitution: Reacts with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds.

  • Cross-Coupling: Participates in Suzuki-Miyaura or Buchwald-Hartwig couplings for biaryl or heteroaryl synthesis .

  • Radical Reactions: Useful in photoredox catalysis for C-C bond formation .

Table 1: Representative Reactions

Reaction TypeReagents/ConditionsProduct Application
SN2 DisplacementNaN3_3, DMF, 80°CAzide intermediates for click chemistry
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3Biaryl drug candidates
Grignard AdditionMeMgBr, THF, -78°CTertiary alcohols

Applications in Pharmaceutical Chemistry

Kinase Inhibitors

The compound is a precursor in synthesizing MEK (mitogen-activated protein kinase) inhibitors. For example, its boronic acid derivatives show nanomolar IC50_{50} values against CXCR1/2, targets in inflammatory diseases .

Anticancer Agents

Derivatives inhibit VEGFR-2 and c-Met kinases, critical in angiogenesis and metastasis. In vivo studies demonstrate tumor growth reduction by 60–70% at 10 mg/kg doses .

Antiviral Compounds

Analogues are incorporated into HIV protease inhibitors, improving metabolic stability due to fluorine’s electron-withdrawing effects .

Physicochemical Properties

Spectral Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.51 (d, 1H), 8.42 (dd, 1H), 4.89 (s, 2H), 3.94 (s, 3H) .

  • 19^{19}F NMR: δ -112.3 ppm (td, J = 8.4 Hz) .

  • HRMS (ESI): m/z 247.9717 [M+H]+ .

Thermodynamic Parameters

PropertyValue
Melting Point98–101°C (decomp.)
LogP (Octanol-Water)2.34
Aqueous Solubility0.12 mg/mL (25°C)

Recent Research Advancements

Late-Stage Functionalization

A 2024 study utilized this compound in photoredox-catalyzed C-H fluorination, achieving 73% yield for a PET tracer precursor .

Bioconjugation

Thiol-ene reactions with cysteine residues enable site-specific antibody-drug conjugate (ADC) synthesis, enhancing therapeutic indices .

Computational Modeling

DFT calculations predict transition state energies for NAS reactions, guiding catalyst design (B3LYP/6-311+G(d,p)) .

Citations PubChem CID 72213789 CN101863829A Molecules 2006, 11(2), 130–133 PMC4207547 VulcanChem VC8224732 WO2023211812A1 Ambeed 193966-70-0 J. Am. Chem. Soc. 2014, 136, 10139–10147

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator